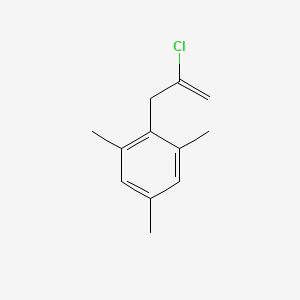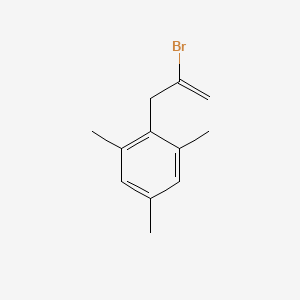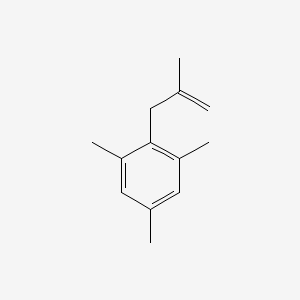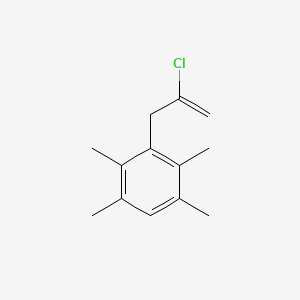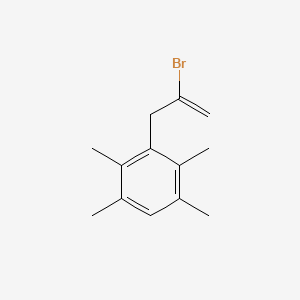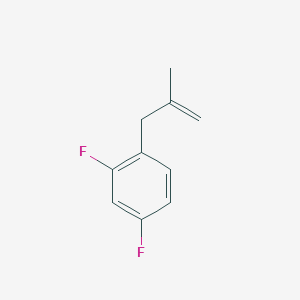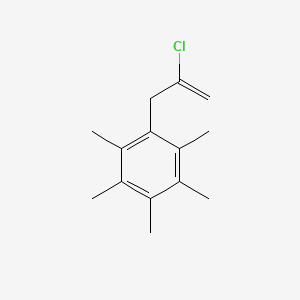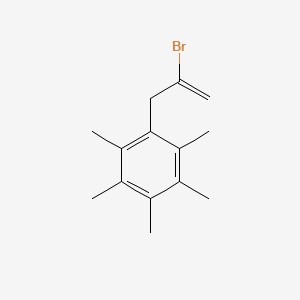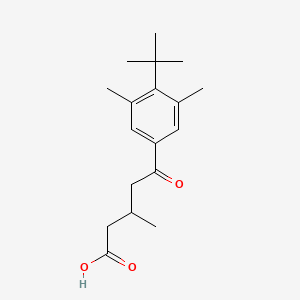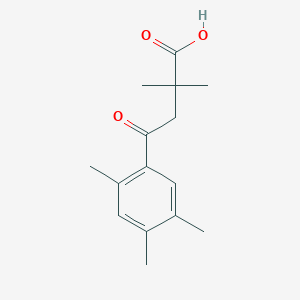
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
説明
“2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” is a complex organic compound. It contains a bromine atom, a fluorine atom, and a methyl group attached to a phenyl group, which is further attached to a propene group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is often used for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The bromine and fluorine atoms, along with the methyl group, are attached to the phenyl group, which is further attached to a propene group .Chemical Reactions Analysis
The chemical reactions involving “this compound” likely involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The protodeboronation of alkyl boronic esters is a key step in these reactions .科学的研究の応用
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene has been used in a variety of scientific research applications. It has been used in medicinal chemistry studies to investigate the effects of various drugs on the body, as well as in biochemistry studies to investigate the effects of various enzymes and proteins on the body. It has also been used in studies of molecular biology, as it can be used as a substrate for various enzymes, as well as in studies of chemical synthesis, as it can be used as a starting material for various synthetic reactions.
作用機序
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene is an electrophilic reagent, meaning that it is attracted to and reacts with electron-rich molecules. When it reacts with electron-rich molecules, it forms a covalent bond, which is a strong bond between two atoms that share electrons. This covalent bond can then be used to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450 enzymes, and it has also been found to have an inhibitory effect on certain proteins, such as the enzyme cyclooxygenase-2. In addition, it has been found to have anti-inflammatory and anti-oxidative effects in animal studies.
実験室実験の利点と制限
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it has a low boiling point, making it easy to use in a variety of experiments. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, it has some limitations, as it is a highly reactive compound and can be toxic in large doses.
将来の方向性
In the future, 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene could be used in a variety of ways. It could be used to develop more effective drugs and therapies for a variety of diseases and conditions, as well as to study the effects of various enzymes and proteins on the body. Additionally, it could be used to develop more efficient methods of synthesizing various compounds, as well as to study the effects of various environmental pollutants on the body. Finally, it could be used to develop more efficient methods of synthesizing various compounds, as well as to study the effects of various environmental pollutants on the body.
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDRNDRLICGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



